Imidazole-2-amidine acetate
Overview
Description
Imidazole-2-amidine acetate is a compound with the CAS Number: 950685-49-1 . Its IUPAC name is 1H-imidazole-2-carboximidamide acetate . The molecular weight of this compound is 170.17 .
Synthesis Analysis
Recent advances in the synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Molecular Structure Analysis
The Inchi Code of Imidazole-2-amidine acetate is 1S/C4H6N4.C2H4O2/c5-3(6)4-7-1-2-8-4;1-2(3)4/h1-2H, (H3,5,6) (H,7,8);1H3, (H,3,4) .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis
Imidazole-2-amidine acetate is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Anti-parasitic Potential
Imidazoles derived from reactions involving amidines and nitroallylic acetates or α-bromonitroalkenes have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Some compounds in this category were found to be as active as or more active than the standard treatment, benznidazole, highlighting their potential as anti-parasitic agents (Gopi et al., 2015).
Corrosion Inhibition
1-(2-ethylamino)-2-methylimidazoline, a derivative of imidazole, has demonstrated effective corrosion inhibition properties on carbon steel in acidic media. This property was explored through electrochemical studies and theoretical calculations, emphasizing the role of imidazoles in industrial applications (Cruz et al., 2004).
Metal Complex Formation
Imidazole-4-acetic acid (IMA) forms stable complexes with various bivalent transition metal ions, following the Irving–Williams series of metal ions. This suggests potential applications in coordination chemistry and the exploration of new metal-ligand interactions (AlJahdali et al., 2013).
Catalytic Applications
Imidazoles have been synthesized through a one-pot, Ag-catalyzed tandem three-component reaction, showing the potential of imidazoles in catalysis and green chemistry. This multicomponent reaction has broad applicability to various substrates, suggesting its utility in molecular fragment assembly (Wang et al., 2017).
Enzyme Mimicry
Molecularly imprinted polymers (MIPs) with amidine and imidazole functional groups have shown enzyme-mimetic catalytic activity in ester hydrolysis. This demonstrates the potential of imidazoles in biomimetic chemistry and enzyme catalysis (Chen et al., 2002).
Synthesis of Imidazole Derivatives
Various methods have been developed for the synthesis of imidazole derivatives, showcasing the versatility and wide applicability of imidazoles in synthetic chemistry. These methods include reactions with amidines, α-haloketones, and other substrates, enabling the formation of diversely substituted imidazoles (Li et al., 2017).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described . This suggests that there is ongoing research and interest in the synthesis and applications of imidazoles, including Imidazole-2-amidine acetate.
properties
IUPAC Name |
acetic acid;1H-imidazole-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.C2H4O2/c5-3(6)4-7-1-2-8-4;1-2(3)4/h1-2H,(H3,5,6)(H,7,8);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAMYQQBAIOVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CN=C(N1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725517 | |
Record name | Acetic acid--1-(2H-imidazol-2-ylidene)methanediamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazole-2-amidine acetate | |
CAS RN |
950685-49-1 | |
Record name | Acetic acid--1-(2H-imidazol-2-ylidene)methanediamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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